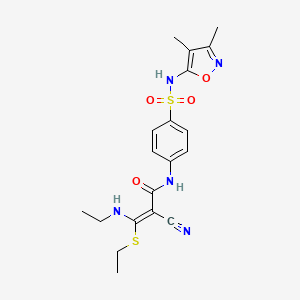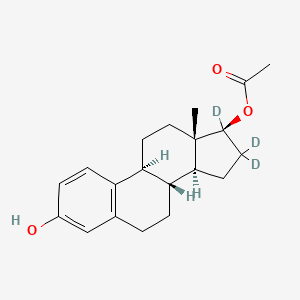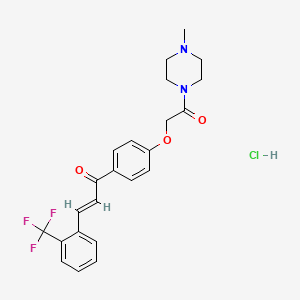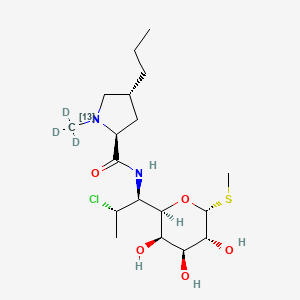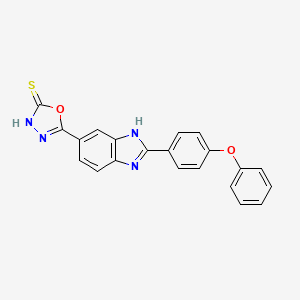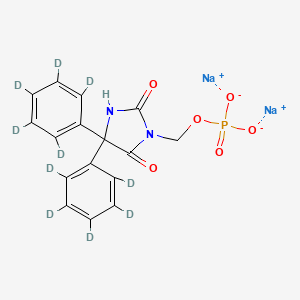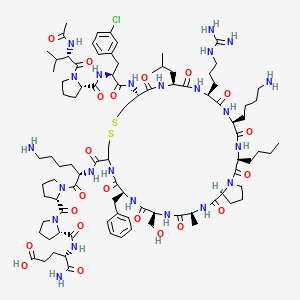
Yap-tead-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yap-tead-IN-1 is a potent and selective inhibitor of the interaction between Yes-associated protein (YAP) and TEA domain family member (TEAD) transcription factors. This compound is a 17mer peptide that binds to TEAD1 with high affinity, disrupting the YAP-TEAD interaction, which is crucial for the transcriptional activity of YAP. The inhibition of this interaction has significant implications in cancer research, as the YAP-TEAD complex is involved in the regulation of cell proliferation, survival, and migration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Yap-tead-IN-1 is synthesized as a trifluoroacetic acid salt of Peptide 17. The synthesis involves the solid-phase peptide synthesis (SPPS) method, which allows for the sequential addition of amino acids to a growing peptide chain. The peptide is then cyclized to form a stable ring structure, enhancing its binding affinity and specificity for TEAD1 .
Industrial Production Methods
For industrial production, the synthesis of this compound follows a similar SPPS approach but on a larger scale. The process involves automated peptide synthesizers, which can handle the repetitive cycles of deprotection and coupling required for peptide elongation. After synthesis, the peptide is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Yap-tead-IN-1 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its primary function is to inhibit the YAP-TEAD interaction through competitive binding .
Common Reagents and Conditions
The synthesis of this compound involves standard peptide synthesis reagents such as Fmoc-protected amino acids, coupling agents like HBTU or HATU, and deprotection reagents like piperidine. The cyclization step may require specific conditions to ensure the formation of the desired ring structure .
Major Products Formed
The major product formed from the synthesis of this compound is the cyclic peptide itself. There are no significant by-products as the synthesis is designed to be highly specific and efficient .
Wissenschaftliche Forschungsanwendungen
Yap-tead-IN-1 has several scientific research applications, particularly in the fields of cancer biology and regenerative medicine. It is used to study the role of the YAP-TEAD interaction in cell proliferation, survival, and migration. By inhibiting this interaction, researchers can investigate the downstream effects on gene expression and cellular behavior .
In cancer research, this compound is used to explore its potential as a therapeutic agent. The YAP-TEAD complex is often dysregulated in various cancers, leading to uncontrolled cell growth and metastasis. Inhibiting this interaction can suppress tumor growth and enhance the efficacy of existing cancer therapies .
Wirkmechanismus
Yap-tead-IN-1 exerts its effects by binding to the TEAD transcription factors, preventing their interaction with YAP. This inhibition disrupts the formation of the YAP-TEAD complex, which is essential for the transcriptional activation of target genes involved in cell proliferation and survival. The disruption of this complex leads to the downregulation of YAP target genes, thereby inhibiting cell growth and inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Several other compounds have been developed to inhibit the YAP-TEAD interaction, including small molecule inhibitors and other peptide-based inhibitors. Some notable examples include:
Yap-tead-IN-1 is unique in its high binding affinity and specificity for TEAD1, making it a valuable tool for studying the YAP-TEAD interaction and its role in cancer biology .
Eigenschaften
Molekularformel |
C93H144ClN23O21S2 |
|---|---|
Molekulargewicht |
2019.9 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(3S,6S,9S,12S,15S,24S,27S,30S,33S)-15-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(3-chlorophenyl)propanoyl]amino]-6-(4-aminobutyl)-24-benzyl-3-butyl-9-(3-carbamimidamidopropyl)-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C93H144ClN23O21S2/c1-8-9-27-63-89(135)114-41-19-31-70(114)86(132)101-54(6)77(123)112-68(50-118)84(130)110-66(48-56-23-11-10-12-24-56)83(129)113-69(85(131)108-64(29-14-16-39-96)90(136)117-44-22-34-73(117)91(137)115-42-20-32-71(115)87(133)103-59(76(97)122)35-36-74(120)121)51-140-139-45-37-62(80(126)109-65(46-52(2)3)81(127)105-61(30-18-40-100-93(98)99)78(124)104-60(79(125)107-63)28-13-15-38-95)106-82(128)67(49-57-25-17-26-58(94)47-57)111-88(134)72-33-21-43-116(72)92(138)75(53(4)5)102-55(7)119/h10-12,17,23-26,47,52-54,59-73,75,118H,8-9,13-16,18-22,27-46,48-51,95-96H2,1-7H3,(H2,97,122)(H,101,132)(H,102,119)(H,103,133)(H,104,124)(H,105,127)(H,106,128)(H,107,125)(H,108,131)(H,109,126)(H,110,130)(H,111,134)(H,112,123)(H,113,129)(H,120,121)(H4,98,99,100)/t54-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69?,70-,71-,72-,73-,75-/m0/s1 |
InChI-Schlüssel |
QRAZSFFSGBFSLJ-SBWHOZIBSA-N |
Isomerische SMILES |
CCCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(CSSCC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)[C@H](CC3=CC(=CC=C3)Cl)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)C)C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C |
Kanonische SMILES |
CCCCC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)C(CC3=CC(=CC=C3)Cl)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


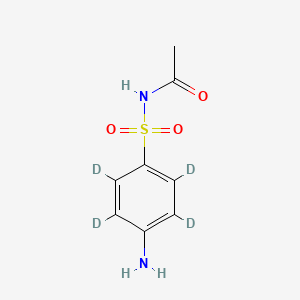
![2-[Bis(carboxylatomethyl)amino]acetate;iron(4+)](/img/structure/B12414758.png)
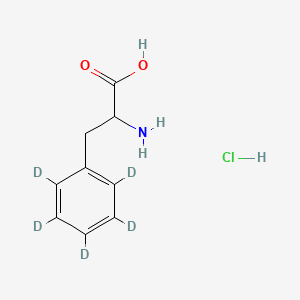

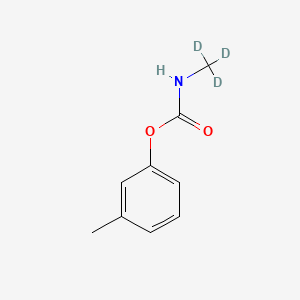
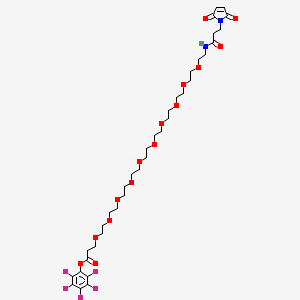
![(3aR,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12414782.png)
